![molecular formula C25H34N2O B14499554 1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine CAS No. 63384-29-2](/img/structure/B14499554.png)
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a phenylethyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another approach includes the use of iodocyclohexane and DMF, followed by reflux reaction and crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine involves its interaction with specific molecular targets. As a sigma-2 receptor agonist, it induces cell death via mitochondrial superoxide production and caspase activation . This mechanism is particularly relevant in the context of cancer research, where it has shown effectiveness in preclinical tumor models.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine: Shares the piperazine ring but has different substituents.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains methoxyphenyl and dimethylaniline moieties.
Uniqueness
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine is unique due to its specific combination of cyclohexyl, methoxyphenyl, and phenylethyl groups attached to the piperazine ring
Propiedades
Número CAS |
63384-29-2 |
|---|---|
Fórmula molecular |
C25H34N2O |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine |
InChI |
InChI=1S/C25H34N2O/c1-28-24-14-12-21(13-15-24)20-25(22-8-4-2-5-9-22)27-18-16-26(17-19-27)23-10-6-3-7-11-23/h2,4-5,8-9,12-15,23,25H,3,6-7,10-11,16-20H2,1H3 |
Clave InChI |
JNPGYEYFROXAKK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)N3CCN(CC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


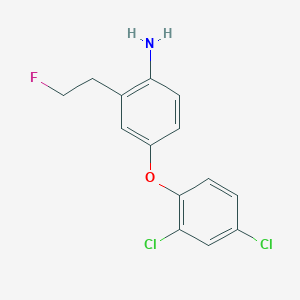
![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
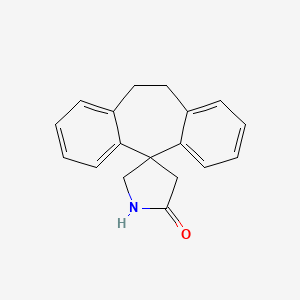
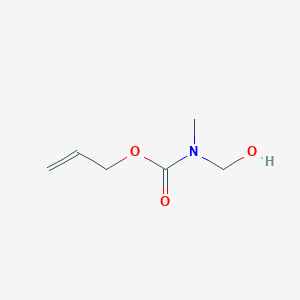

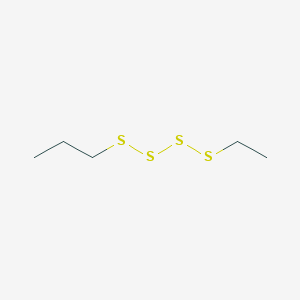
![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
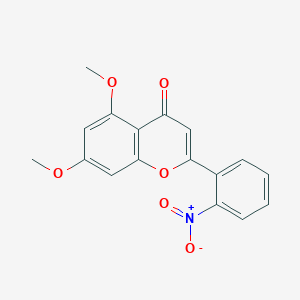
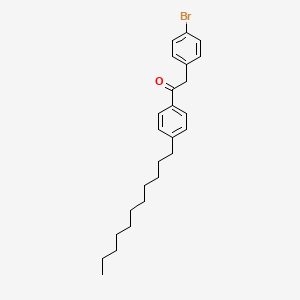


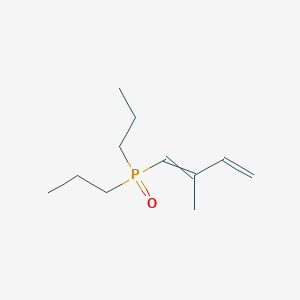
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
